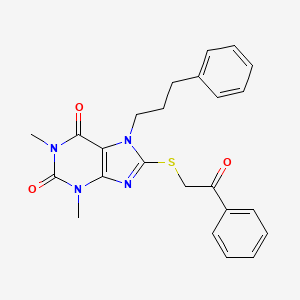

![molecular formula C24H16IN B2578459 5-iodo-2,3-diphenyl-1H-benzo[g]indole CAS No. 347369-11-3](/img/structure/B2578459.png)

5-iodo-2,3-diphenyl-1H-benzo[g]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

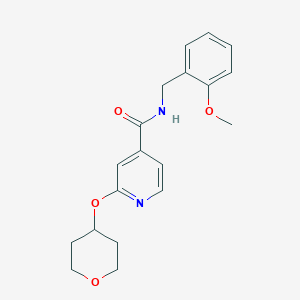

Description

Indole is a heterocyclic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It’s a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring and is usually attached to a molecule by one carbon atom .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of chemical and biological properties . Various synthetic routes have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis

The molecular structure of indole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indole and its derivatives show a broad range of chemical reactions, mainly due to the presence of a relatively acidic proton at the 3-position and electrophilic substitution at the 2-position .Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indole derivative would depend on the nature and position of its substituents.Scientific Research Applications

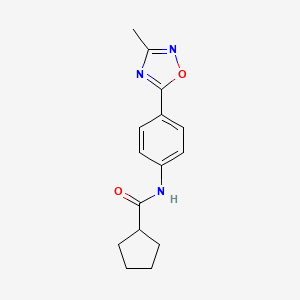

- 5-Iodo-2,3-diphenyl-1H-benzo[g]indole derivatives have shown promising antimicrobial potential. Researchers have synthesized various analogs and evaluated their effectiveness against bacteria, fungi, and other pathogens .

- For instance, compounds 1a and 1b demonstrated good antimicrobial activity .

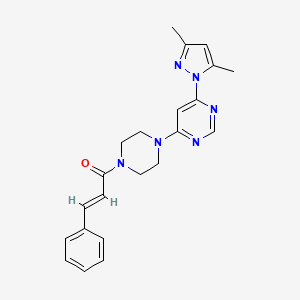

- Navarrete-Vazquez et al. synthesized related compounds (e.g., 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole) and evaluated their antihypertensive effects. These studies provide insights into potential cardiovascular applications .

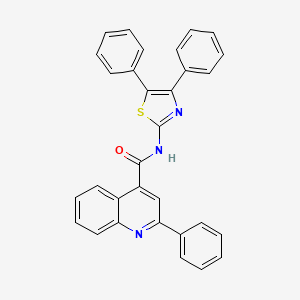

- While not directly related to 5-iodo-2,3-diphenyl-1H-benzo[g]indole , indole derivatives have been investigated for their anti-HIV-1 properties. These compounds may inhibit viral replication and serve as potential therapeutic agents .

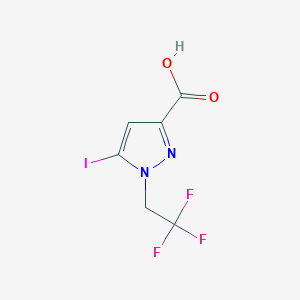

- Researchers have explored efficient synthetic routes for preparing 5-iodo-2,3-diphenyl-1H-benzo[g]indole and related compounds. Catalysts like In(OTf)3 have been employed to achieve intermolecular annulation reactions, facilitating their synthesis .

Antimicrobial Activity

Antihypertensive Potential

Anti-HIV-1 Activity

Synthetic Routes and Catalysts

Mechanism of Action

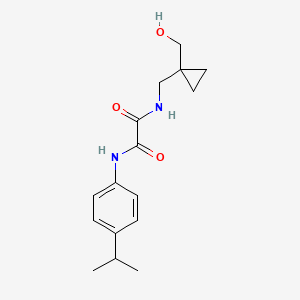

The mechanism of action of indole derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

5-iodo-2,3-diphenyl-1H-benzo[g]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16IN/c25-21-15-20-22(16-9-3-1-4-10-16)23(17-11-5-2-6-12-17)26-24(20)19-14-8-7-13-18(19)21/h1-15,26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUFNNORBFVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C4=CC=CC=C43)I)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-2,3-diphenyl-1H-benzo[g]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2578385.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)

![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)